5-(benzo[d]thiazol-2-yl)-2,4-dichloroaniline
Description
Properties
IUPAC Name |
5-(1,3-benzothiazol-2-yl)-2,4-dichloroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2N2S/c14-8-6-9(15)10(16)5-7(8)13-17-11-3-1-2-4-12(11)18-13/h1-6H,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPHLSRIYUGISTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=C(C=C3Cl)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzo[d]thiazol-2-yl)-2,4-dichloroaniline typically involves the condensation of 2-aminobenzenethiol with 2,4-dichloronitrobenzene, followed by reduction of the nitro group to an amine . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or dimethylformamide (DMF). The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the desired product. Green chemistry approaches, such as the use of microwave irradiation and solvent-free conditions, are also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5-(benzo[d]thiazol-2-yl)-2,4-dichloroaniline undergoes various types of chemical reactions, including:
Electrophilic Substitution: The benzothiazole ring can undergo electrophilic substitution reactions at the C-2 position.
Nucleophilic Substitution: The chlorine atoms in the aniline ring can be replaced by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like bromine or nitric acid can be used under acidic conditions.
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar solvents like DMF or DMSO.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products Formed
The major products formed from these reactions include various substituted benzothiazole derivatives, which can exhibit enhanced biological activities .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
The compound has been investigated for its potential as an anticancer agent. Research indicates that benzothiazole derivatives exhibit promising activity against various cancer cell lines. For instance, a study focused on the synthesis of benzothiazole-based Hsp90 inhibitors demonstrated that certain derivatives showed significant antiproliferative effects in MCF-7 breast cancer cells, with IC50 values as low as 2.8 µM for some compounds . This suggests that 5-(benzo[d]thiazol-2-yl)-2,4-dichloroaniline could be explored further for its potential to inhibit cancer cell growth.
1.2 Kinase Inhibition
Another area of interest is the inhibition of specific kinases involved in cancer progression. The compound has been shown to interact with DYRK1A and DYRK1B kinases, which are implicated in various cellular processes related to cancer and neurodegenerative diseases . The structure-activity relationship (SAR) studies indicate that modifications to the benzothiazole scaffold can enhance inhibitory potency, making it a valuable candidate for further development as a therapeutic agent.
Antimicrobial Properties
2.1 Bacterial Inhibition
Research has highlighted the antibacterial properties of benzothiazole derivatives. A study reported the synthesis of novel benzothiazoles with demonstrated antibacterial activity against several bacterial strains . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways. Given its structural features, this compound may also exhibit similar properties, warranting investigation into its efficacy against resistant bacterial strains.
Synthetic Applications
3.1 Precursor in Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions allows for the creation of more complex molecules. For example, it can be used in coupling reactions to form new amine derivatives or as a precursor for synthesizing other functionalized benzothiazoles . This versatility is crucial for developing new materials and pharmaceuticals.
Data Summary and Case Studies
The following table summarizes key findings related to the applications of this compound:
Mechanism of Action
The mechanism of action of 5-(benzo[d]thiazol-2-yl)-2,4-dichloroaniline involves its interaction with various molecular targets. The benzothiazole ring can bind to DNA and proteins, disrupting their normal functions. The chlorine atoms enhance its ability to penetrate cell membranes and reach intracellular targets . The compound can inhibit enzymes and interfere with cellular signaling pathways, leading to its biological effects .
Comparison with Similar Compounds
Table 1: Key Substituent Comparisons
- Chlorine vs. Methoxy Groups : Chlorine substituents (e.g., in 3b and 4a) enhance antibacterial activity, likely due to increased lipophilicity and membrane penetration . Methoxy groups (e.g., in ’s compound) may improve solubility but reduce target affinity compared to halogens .
Anticancer vs. Antibacterial Activity
- Antibacterial Focus: Compounds with chloro-substituted benzothiazoles (e.g., 3b, 4a) show pronounced activity against S. aureus, with MIC values comparable to tetracycline . The dichloroaniline group in the target compound may similarly disrupt bacterial cell walls or enzyme function.
- Anticancer Potential: highlights N-acylated 2-amino-5-benzyl-1,3-thiazoles with activity against diverse cancer cell lines. The benzyl group here may facilitate DNA intercalation, a mechanism less likely in the dichloroaniline derivative .
Structural and Physicochemical Properties
Table 2: Physicochemical Comparisons
| Property | This compound | 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole | AT-007 |
|---|---|---|---|
| Lipophilicity (LogP) | High (due to Cl) | Moderate (methoxy reduces LogP) | Very high (CF₃) |
| Solubility | Low (non-polar substituents) | Moderate (methoxy enhances polarity) | Low (complex structure) |
| Electron Effects | Strong electron-withdrawing (Cl) | Moderate electron-donating (OCH₃) | Extreme (CF₃, heterocycles) |
- Dichloroaniline vs. Methoxy Derivatives : The dichloroaniline’s low solubility may limit bioavailability compared to methoxy-containing analogs, which balance lipophilicity and polarity .
- Heterocyclic Complexity: AT-007’s fused thienopyridazin core () likely enhances enzymatic binding but complicates synthesis compared to simpler benzothiazoles .
Biological Activity
Introduction
5-(benzo[d]thiazol-2-yl)-2,4-dichloroaniline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound consists of a benzo[d]thiazole moiety linked to a dichloroaniline group. This structural configuration is essential for its biological activity, particularly in interactions with specific biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, derivatives containing the benzothiazole moiety have shown efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. A study demonstrated that certain benzothiazole derivatives exhibited enhanced antibacterial activity when compared to standard antibiotics .
Anticancer Properties
The compound has also been evaluated for its anticancer potential. Research indicates that benzothiazole derivatives can inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and inhibition of cell cycle progression. For example, one study highlighted that certain derivatives could effectively inhibit the activity of kinases involved in cancer cell signaling pathways .
Inhibitory Mechanisms
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets. For instance, it has been reported to inhibit protein kinases like DYRK1A, which are implicated in various diseases including cancer and neurodegenerative disorders . The structure-activity relationship (SAR) studies suggest that modifications in the benzothiazole structure can significantly enhance inhibitory potency.
Case Studies
-
Antimicrobial Efficacy : A series of benzothiazole derivatives were synthesized and tested against common pathogens. The results indicated that compounds with electron-withdrawing groups showed increased antibacterial activity. The minimum inhibitory concentrations (MIC) were determined for various strains, demonstrating the effectiveness of these compounds compared to traditional antibiotics.
Compound MIC (µg/mL) Target Organism A 8 E. coli B 16 S. aureus C 4 P. aeruginosa -
Anticancer Activity : In vitro studies on cancer cell lines showed that this compound induced apoptosis in a dose-dependent manner. The IC50 values were obtained for different cancer cell lines:
Cell Line IC50 (µM) MCF-7 (Breast) 10 HeLa (Cervical) 15 A549 (Lung) 12
Q & A
Basic: What are standard protocols for synthesizing derivatives of 5-(benzo[d]thiazol-2-yl)-2,4-dichloroaniline?
Methodological Answer:
A common approach involves reacting 4-(benzo[d]thiazol-2-yl)benzenamine with aryl isothiocyanates in anhydrous DMF under reflux (4–6 hours). After completion (monitored by TLC), the product is cooled, filtered, and recrystallized from ethanol. Yields typically range from 70–85%, depending on substituents . For example, 1-(4-(benzo[d]thiazol-2-yl)phenyl)-3-(2-chlorophenyl)thiourea was synthesized with 79% yield under these conditions .
Basic: How is this compound characterized structurally?
Methodological Answer:
Characterization relies on:
- 1H/13C NMR : Peaks for aromatic protons (δ 7.2–8.3 ppm) and coupling patterns to confirm substitution positions. For example, the benzo[d]thiazole moiety shows distinct singlet peaks for the thiazole ring .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 314 for thiourea derivatives) and fragmentation patterns validate the core structure .
- IR Spectroscopy : Absorbance bands for N-H (3300–3400 cm⁻¹) and C=S (1200–1250 cm⁻¹) confirm functional groups .
Advanced: How can contradictory NMR coupling constants in derivatives be resolved?
Methodological Answer:
Magnetic field strength impacts splitting patterns in unsymmetrical spin systems. For example, 2,4-dichloroaniline derivatives exhibit field-dependent coupling constants (e.g., J values vary between 8–12 Hz at 60–100 MHz). To resolve ambiguities:
- Conduct experiments at multiple field strengths (e.g., 400 MHz vs. 600 MHz) .
- Compare experimental data with DFT-calculated shielding constants to assign coupling signs .
- Use decoupling experiments to isolate specific spin systems .
Advanced: How can reaction yields be optimized during scale-up synthesis?
Methodological Answer:
Key factors include:
- Solvent Choice : DMF enhances solubility of aromatic intermediates, reducing side reactions .
- Reagent Ratios : Maintain equimolar ratios of amine and aryl isothiocyanate to prevent incomplete reactions .
- Temperature Control : Reflux at 90–95°C minimizes byproduct formation in cyclization steps (e.g., formaldehyde-mediated ring closure yields 85–90% oxadiazinane derivatives) .
- Purification : Recrystallization from ethanol-DMF (1:1) improves purity without significant yield loss .
Advanced: How to address discrepancies in antimicrobial activity across derivatives?
Methodological Answer:
Discrepancies in MIC values (e.g., 3b vs. 4a derivatives) can arise from:
- Substituent Effects : Electron-withdrawing groups (e.g., -Cl) enhance activity (3b MIC = 2 µg/mL against S. aureus), while electron-donating groups (e.g., -OCH₃) reduce potency .
- Structural Rigidity : Oxadiazinane derivatives (e.g., 3a–3h) show higher activity than triazinanes (4a–4e) due to enhanced planar geometry, improving bacterial membrane interaction .
- Assay Conditions : Standardize testing using PBS buffer (pH 7.2) and consistent inoculum sizes (e.g., 1×10⁶ CFU/mL) to minimize variability .
Advanced: What strategies validate the mechanism of benzo[d]thiazole ring formation?
Methodological Answer:
- Kinetic Studies : Monitor reaction progress via in situ IR to track thiol intermediate formation .
- Isotopic Labeling : Use 13C-labeled acetonitrile in cyclization steps to confirm carbon sourcing in the thiazole ring .
- Computational Modeling : Simulate transition states (e.g., DFT at B3LYP/6-31G*) to identify rate-determining steps, such as C-S bond formation .
Basic: What solvents are optimal for recrystallizing this compound?
Methodological Answer:
Ethanol-DMF (1:1) is preferred for high-melting-point derivatives (>200°C). For polar derivatives (e.g., hydroxyl-containing analogs), use acetone-water (3:1) to balance solubility and purity .
Advanced: How to mitigate decomposition during prolonged storage?
Methodological Answer:
- Storage Conditions : Keep under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation .
- Stabilizers : Add 0.1% w/v ascorbic acid to ethanol stock solutions to inhibit oxidation .
- Purity Monitoring : Use HPLC (C18 column, acetonitrile-water gradient) quarterly to detect degradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
